6,7-Dimethoxy-2-methylquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-2-methylquinoxaline can be achieved through the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, yielding the methylglyoxal adduct. This process involves producing the derivatizing agent and the internal standard suitable for assay, recovery experiments, and internal standardization in the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992). Additionally, complex transformations from 6,7-Dimethoxy-4-methylquinoline through nitrations, aldehyde conversions, and reduction processes have been employed in the synthesis of related quinoline and isoquinoline compounds (Roberts et al., 1997).
Scientific Research Applications
Anticonvulsant Activity : A compound closely related to 6,7-Dimethoxy-2-methylquinoxaline, specifically 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has shown significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Separating P-glycoprotein (P-gp) Activity from σ2 Receptor Affinity : The deconstruction of 6,7-dimethoxytetrahydroisoquinoline moiety in mixed 2/P-gp agents can lead to the development of P-gp selective agents without 2 receptor affinity (Pati et al., 2015).
Inhibition of Apamin-Sensitive Ca2+-Activated K+ Channels : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives show potential as inhibitors of these channels in rat dopaminergic neurons (Graulich et al., 2006).
Modeling Biological Activity : Dissociative electron capture spectroscopy and density functional theory have been used to model the biological activity of quinoxalin derivatives, which are widely used in medicine and the food industry (Tayupov et al., 2021).
Antiviral Activity Against HCMV : Novel quinoxaline derivatives exhibit potent antiviral activity against Human Cytomegalovirus (HCMV) with low cytotoxicity and high selectivity (Elzahabi, 2017).
Fluorescence Probe for Studying Hydration Dynamics : 6,7-dimethoxy-coumarin serves as a useful fluorescence probe in biologically relevant systems, potentially applicable in protein studies and enzyme substrates (Ghose et al., 2018).
Synthesis of Marine Alkaloids : A method for synthesizing marine alkaloids like batzelline C and discorhabdin C from quinoline, with potential applications in pharmaceutical research, has been demonstrated (Roberts et al., 1996).
Future Directions
The future directions for 6,7-Dimethoxy-2-methylquinoxaline could involve further exploration of its potential biological activities, given the known properties of quinoxaline derivatives6. However, specific future directions are not explicitly stated in the available literature.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
6,7-dimethoxy-2-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJSTZPSPZPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162328 | |
Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methylquinoxaline | |
CAS RN |
143159-04-0 | |
Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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